3,7-Dimethylocta-1,6-dien-3-yl 3-oxopentanoate
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Overview
Description
3,7-Dimethylocta-1,6-dien-3-yl 3-oxopentanoate is a chemical compound that belongs to the class of monoterpenoids. This compound is characterized by its unique structure, which includes a dimethylocta-diene backbone and an oxopentanoate ester group. It is commonly found in essential oils and has various applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-1,6-dien-3-yl 3-oxopentanoate typically involves the esterification of linalool with 3-oxopentanoic acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours until the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylocta-1,6-dien-3-yl 3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxopentanoate group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
3,7-Dimethylocta-1,6-dien-3-yl 3-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3,7-Dimethylocta-1,6-dien-3-yl 3-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Linalool: A monoterpenoid alcohol with a similar backbone structure.
Linalyl acetate: An ester of linalool with acetic acid.
3,7-Dimethylocta-1,6-dien-3-yl dimethylcarbamate: Another derivative with a carbamate group.
Uniqueness
3,7-Dimethylocta-1,6-dien-3-yl 3-oxopentanoate is unique due to its oxopentanoate ester group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new therapeutic agents.
Properties
CAS No. |
90166-15-7 |
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Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yl 3-oxopentanoate |
InChI |
InChI=1S/C15H24O3/c1-6-13(16)11-14(17)18-15(5,7-2)10-8-9-12(3)4/h7,9H,2,6,8,10-11H2,1,3-5H3 |
InChI Key |
GMLZAYXPIYCUES-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)OC(C)(CCC=C(C)C)C=C |
Origin of Product |
United States |
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